molecular formula C8H11N5 B13102172 N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B13102172
M. Wt: 177.21 g/mol
InChI Key: XCNSVRJXKIZKQI-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-amine with an imidazole derivative in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and the use of bases such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is unique due to its combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C9H13N5
  • Molecular Weight : 207.232 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing the imidazole and pyrimidine rings exhibit various biological activities, including:

  • Antihypertensive Effects :
    • The compound has been shown to act as an alpha-2-imidazoline receptor agonist, which contributes to its antihypertensive properties. It functions by modulating sympathetic nervous system activity, leading to reduced blood pressure in animal models .
  • Antiplatelet Activity :
    • Studies have demonstrated that derivatives of this compound can inhibit human blood platelet aggregation induced by adrenaline or ADP. This suggests a potential role in cardiovascular health by preventing thrombus formation .
  • Anti-inflammatory Properties :
    • Similar compounds have been noted for their ability to inhibit inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-1β .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Mechanism Reference
AntihypertensiveAlpha-2-imidazoline receptor agonism
AntiplateletInhibition of platelet aggregation
Anti-inflammatoryInhibition of TNF-alpha and IL-1β production
Anticancer (in vitro)Induction of apoptosis in cancer cell lines

Case Study 1: Antihypertensive Efficacy

A study conducted on normotensive rats demonstrated that intravenous administration of this compound resulted in significant reductions in arterial blood pressure. The effects were dose-dependent, indicating potential for clinical application in managing hypertension .

Case Study 2: Antiplatelet Activity

In vitro assays revealed that certain derivatives effectively inhibited platelet aggregation by blocking the activity of specific receptors involved in the coagulation cascade. This property may provide a therapeutic avenue for patients at risk of thrombotic events .

Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) of this compound and its derivatives:

  • Structural Modifications :
    • Modifications at the pyrimidine ring have been shown to enhance biological activity. For instance, substituents at the 6-position significantly increased antihypertensive effects compared to unsubstituted variants .
  • Molecular Docking Studies :
    • Computational studies using molecular docking have suggested that this compound binds effectively to target receptors involved in hypertension and inflammation, providing insights into its mechanism of action .
  • Synthesis and Characterization :
    • Various synthetic routes have been developed for producing this compound and its analogs, facilitating further research into their pharmacological profiles .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C8H11N5/c1-6-9-3-2-7(12-6)13-8-10-4-5-11-8/h2-3H,4-5H2,1H3,(H2,9,10,11,12,13)

InChI Key

XCNSVRJXKIZKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2=NCCN2

Origin of Product

United States

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